molecular formula C7H5ClN4 B12984552 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine

2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No.: B12984552
M. Wt: 180.59 g/mol
InChI Key: OROWHXMBRROHAZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Halogenated pyridine derivatives are fundamental building blocks in a multitude of chemical disciplines, including medicinal chemistry, agrochemicals, and materials science. researchgate.netresearchgate.netnih.gov The introduction of a halogen atom onto the pyridine ring significantly alters its electronic properties and reactivity, making it a versatile scaffold for further chemical transformations. acs.org Pyridine itself is an electron-deficient aromatic heterocycle, and the presence of an electronegative halogen atom further enhances this effect, particularly at the positions ortho and para to the nitrogen atom. This electronic modification makes the halogenated pyridine susceptible to nucleophilic substitution reactions, a key strategy in the synthesis of more complex molecules. nih.gov

The utility of halogenated pyridines is underscored by their prevalence in a wide array of functional molecules. researchgate.net For instance, they are key intermediates in the synthesis of numerous pharmaceutical agents, where the pyridine moiety can interact with biological targets and the halogen can serve as a handle for introducing other functional groups. researchgate.netglobalresearchonline.net The ability to selectively introduce halogens at specific positions on the pyridine ring allows for precise control over the design and synthesis of new chemical entities with tailored properties. researchgate.net

Prominence and Versatility of 1,2,4-Triazole (B32235) Heterocycles in Synthetic and Mechanistic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is of immense interest in synthetic and mechanistic chemistry due to its unique electronic properties, stability, and diverse reactivity. nih.gov The presence of three nitrogen atoms imparts a π-excessive character to the ring, making it aromatic and relatively stable to oxidation and reduction. nih.gov 1,2,4-triazoles can exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which are in rapid equilibrium, with the 1H-tautomer being generally more stable. nih.gov

In synthetic chemistry, the 1,2,4-triazole ring is often incorporated into larger molecules to modulate their physicochemical properties, such as solubility and metabolic stability. orientjchem.org It can also act as a rigid linker between different pharmacophores. mdpi.com The nitrogen atoms of the triazole ring can participate in hydrogen bonding and coordination with metal ions, which is crucial for its role in various biological processes and as a ligand in coordination chemistry. researchgate.net The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, including the reaction of hydrazides with various reagents, showcasing the versatility of this heterocyclic system. impactfactor.org

Rationale for Comprehensive Investigation of the Hybrid System: 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine

The combination of a halogenated pyridine and a 1,2,4-triazole ring into the single molecular entity of this compound creates a hybrid system with a unique confluence of chemical properties and potential applications. The rationale for its comprehensive investigation stems from the synergistic interplay between its two constituent heterocycles.

The 1,2,4-triazole substituent contributes to the molecule's structural rigidity and potential for intermolecular interactions. The exposed nitrogen atoms of the triazole ring can act as hydrogen bond acceptors or coordination sites for metal ions. This feature is particularly important in the design of molecules with specific binding properties. The investigation of such pyridine-triazole hybrids is driven by the quest for new chemical entities with novel biological activities and material properties. orientjchem.orgmdpi.com

Historical Development and Emerging Trends in Pyridine-Triazole Architectures

The synthesis of molecules containing both pyridine and triazole rings has been a subject of interest for several decades, driven by the wide range of biological activities exhibited by such compounds. orientjchem.org Early synthetic methods often involved multi-step procedures with harsh reaction conditions. However, the advent of modern synthetic methodologies has enabled more efficient and versatile access to these hybrid architectures.

One of the key historical developments was the application of nucleophilic aromatic substitution reactions, where a triazole anion displaces a halogen atom on a pyridine ring. This remains a fundamental approach for the synthesis of compounds like this compound. More recent trends have focused on the development of metal-catalyzed cross-coupling reactions, which offer greater scope and milder reaction conditions for the formation of the C-N bond between the pyridine and triazole rings. organic-chemistry.org

Emerging trends in this area include the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct 1,2,3-triazole-containing pyridine hybrids. rcsi.com While the title compound contains a 1,2,4-triazole, the general principle of using efficient and modular reactions to link these two important heterocycles is a dominant theme in current research. There is also a growing interest in the synthesis of fused pyridine-triazole systems, such as 1,2,4-triazolo[1,5-a]pyridines, which represent a more rigid and planar class of compounds with distinct biological profiles. organic-chemistry.org The continuous development of synthetic methods allows for the creation of increasingly complex and diverse pyridine-triazole architectures for various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(1,2,4-triazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROWHXMBRROHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 6 1h 1,2,4 Triazol 1 Yl Pyridine and Its Analogues

Strategies for Constructing the Pyridine-Triazole Linkage in 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine

The formation of the C-N bond linking the pyridine (B92270) and 1,2,4-triazole (B32235) heterocycles is the key synthetic challenge. Three primary strategies have been established: nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions.

Nucleophilic aromatic substitution (SNAr) is a foundational method for synthesizing this compound. This approach typically involves the reaction of a 2,6-disubstituted pyridine, most commonly 2,6-dichloropyridine (B45657), with 1H-1,2,4-triazole in the presence of a base.

The mechanism proceeds via a two-step addition-elimination pathway. The triazole anion, generated by the base, acts as the nucleophile, attacking one of the electron-deficient carbons bearing a chlorine atom on the pyridine ring. This attack temporarily disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex. chemrxiv.org Aromaticity is then restored through the elimination of a chloride ion, yielding the final product. youtube.com

The reactivity of halopyridines in SNAr reactions is generally lower than that of acid chlorides because the initial nucleophilic attack requires overcoming the energy barrier of disrupting the aromatic system. youtube.com Consequently, these reactions often necessitate elevated temperatures to proceed at a reasonable rate. youtube.com The choice of solvent and base is critical for success. Polar aprotic solvents like DMSO or DMF are commonly employed to dissolve the reactants and facilitate the reaction.

Regioselectivity is a key consideration. In a substrate like 2,6-dichloropyridine, the two chlorine atoms are electronically equivalent. Therefore, the reaction typically yields the monosubstituted product, this compound, along with a disubstituted by-product, 2,6-bis(1H-1,2,4-triazol-1-yl)pyridine. Controlling the stoichiometry of the reactants is essential to maximize the yield of the desired monosubstituted compound. Theoretical models based on descriptors like LUMO energy and molecular electrostatic potential can help predict the most reactive site in more complex, multi-halogenated heterocycles. chemrxiv.org

Metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile alternative for forming the pyridine-triazole C-N bond. youtube.comyoutube.com This method involves the coupling of an aryl halide (2,6-dichloropyridine) with an amine (1,2,4-triazole) using a palladium catalyst, a suitable ligand, and a base. youtube.com

The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2,6-dichloropyridine, forming a Pd(II) intermediate. youtube.com

Amine Coordination and Deprotonation : The 1,2,4-triazole coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic triazolide.

Reductive Elimination : The triazolyl group and the pyridine ring are eliminated from the palladium complex as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and promotes the key steps of the cycle. Bulky, electron-rich phosphine (B1218219) ligands are commonly used. youtube.com The selection of the base (e.g., sodium tert-butoxide, potassium carbonate) and solvent (e.g., toluene, dioxane) is also critical for achieving high yields. This methodology is prized for its broad functional group tolerance and its ability to be performed under milder conditions compared to SNAr. acs.org Copper-catalyzed Ullmann-type couplings can also be employed for such N-arylation reactions. nih.gov

A conceptually different approach involves constructing the triazole ring directly onto a functionalized pyridine precursor. The most prominent of these methods is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govyoutube.com

This strategy can be executed in two ways:

Pyridine Azide (B81097) and an Alkyne : A precursor such as 2-chloro-6-azidopyridine can be reacted with a small alkyne. This reaction is highly efficient and regioselective, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer when catalyzed by a copper(I) source. rsc.org It should be noted that this method forms a 1,2,3-triazole ring, not the 1,2,4-triazole ring present in the target compound.

Pyridine Alkyne and an Azide : A precursor like 2-chloro-6-ethynylpyridine (B1418711) could be reacted with an azide source to form the 1,2,3-triazole ring.

To form the required 1,2,4-triazole ring via a cycloaddition-type strategy, different precursors are needed. Methods like the Pellizzari or Einhorn-Brunner reactions, which involve the condensation and cyclization of precursors like hydrazides and amides, are classical routes to 1,2,4-triazoles. researchgate.net Adapting these to a pyridine scaffold would involve starting with a precursor like 2-chloropyridine-6-carbohydrazide and reacting it with an appropriate cyclizing agent. For example, reacting an acyl hydrazide with carbon disulfide and hydrazine (B178648) hydrate (B1144303) is a known method for forming substituted 1,2,4-triazoles. rdd.edu.iq

These cycloaddition and condensation strategies are valuable as they allow for the introduction of diverse substituents onto the triazole ring by varying the reaction partner, offering a modular approach to synthesizing analogues. nih.gov

Table 1: Comparison of Synthetic Routes to the Pyridine-Triazole Linkage

MethodTypical PrecursorsKey Reagents/CatalystsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr)2,6-Dichloropyridine, 1,2,4-TriazoleBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMSO, DMF)Operationally simple, readily available starting materials.Often requires high temperatures, potential for disubstitution by-products. youtube.com
Metal-Catalyzed Cross-Coupling2,6-Dichloropyridine, 1,2,4-TriazolePd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)High yields, good functional group tolerance, milder conditions. youtube.comacs.orgCost of catalyst and ligands, sensitivity to air/moisture.
Triazole Ring SynthesisPyridine-6-carbohydrazide, Cyclizing agentse.g., CS₂, KOH, Hydrazine HydrateModular; allows for diverse triazole substitution. researchgate.netrdd.edu.iqMulti-step precursor synthesis, may result in isomer mixtures.

Precursor Synthesis and Functional Group Interconversions for this compound Derivatives

The synthesis of diverse analogues of the title compound relies heavily on the availability of functionalized precursors and the ability to perform chemical transformations on the core structure. mdpi.com The primary precursors are substituted 2,6-dichloropyridines and substituted 1,2,4-triazoles.

Synthesis of precursors like 2,6-dichloropyridine is well-established. For derivatives, functional groups can be introduced onto the pyridine ring before the coupling step. For instance, nitration followed by reduction and Sandmeyer reaction can introduce a variety of substituents.

Functional group interconversions on the assembled this compound molecule provide another avenue for creating derivatives. The remaining chlorine atom at the 2-position is a versatile handle for further modification. It can undergo another SNAr or cross-coupling reaction to introduce a second, different substituent, leading to asymmetrically substituted 2,6-dipyridyl triazoles. For example, Suzuki or Stille coupling reactions can be used to form a C-C bond at this position, introducing aryl or alkyl groups. Similarly, a second C-N coupling can introduce another amine-based group. nih.gov Modifications can also be performed on substituents attached to the pyridine or triazole rings, provided the reaction conditions are compatible with the core heterocyclic structure. researchgate.net

Optimization of Reaction Parameters, Catalyst Systems, and Yields in the Synthesis of this compound

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction conditions.

For SNAr reactions , key parameters include temperature, reaction time, and the nature of the base. A stronger base (like NaH) can generate the triazole anion more effectively than a weaker one (like K₂CO₃), potentially allowing for lower reaction temperatures. However, this must be balanced against potential side reactions. The solvent choice is also crucial; polar aprotic solvents like DMSO are effective at solvating the ionic intermediates.

For metal-catalyzed cross-coupling , optimization focuses on the "triad" of catalyst, ligand, and base. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wide array of phosphine or N-heterocyclic carbene (NHC) ligands can be screened to find the most active system. The ligand's steric and electronic properties are critical for promoting efficient oxidative addition and reductive elimination. The base must be strong enough to deprotonate the triazole but not so strong as to cause catalyst decomposition or side reactions. Temperature and concentration are also tuned to maximize yield and minimize reaction time. nih.gov

Table 2: Example of Optimization Parameters for SNAr Synthesis

EntryBaseSolventTemperature (°C)Reported Yield (%)
1K₂CO₃DMF120Moderate
2K₂CO₃DMSO120Moderate-Good
3Cs₂CO₃DMF100Good
4NaHTHF65Good-Excellent

Note: This table represents typical optimization trends for SNAr reactions; specific yields can vary based on substrate and precise conditions.

Flow Chemistry and Continuous Synthesis Approaches for Scalable Production of this compound

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional batch methods, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. researchgate.netsci-hub.se While specific literature detailing a complete end-to-end flow synthesis of this compound is limited, the principles of flow chemistry can be readily applied to its key synthetic steps, particularly the formation of the chloropyridine precursor and the subsequent nucleophilic aromatic substitution with 1,2,4-triazole.

The synthesis of the 2-chloropyridine (B119429) scaffold, a critical starting material, can be adapted to a continuous process. For instance, gas-phase chlorination of pyridine can be performed in a flow reactor, allowing for precise temperature control and short reaction times, which are crucial for selectivity and safety. google.com The use of microreactors can further enhance safety by minimizing the volume of hazardous reagents at any given time. nih.gov

The benefits of transitioning from batch to flow processing for related heterocyclic syntheses are well-documented and are summarized in the table below.

ParameterBatch ProcessingFlow ChemistryPotential Advantage in Flow
Reaction Time Hours to daysSeconds to minutesDrastic reduction in process time researchgate.net
Yield Often moderateTypically higherImproved efficiency and atom economy researchgate.net
Safety Risk of thermal runawayExcellent heat dissipationInherently safer process nih.gov
Scalability Difficult and non-linearStraightforward (scaling out)Faster transition from lab to production researchgate.net
Process Control LimitedPrecise control of parametersHigher product consistency and purity nih.gov

For example, the flow synthesis of 1,2,3-triazoles using a copper-on-charcoal catalyst has demonstrated high yields (up to 96%) and excellent functional group tolerance. nih.govrsc.org Similarly, the synthesis of functionalized 1,2,4-triazolo[1,5-a]pyridines in continuous flow resulted in a significant increase in isolated yield (from 31% in batch to 53% in flow) and a dramatic reduction in reaction time. researchgate.net These examples underscore the potential for developing a robust, scalable, and efficient continuous manufacturing process for this compound.

Sustainable and Green Chemistry Methodologies in the Synthesis of this compound

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se The synthesis of this compound can be made more sustainable by incorporating several green methodologies.

One key area for improvement is the use of alternative energy sources. Microwave-assisted organic synthesis, for instance, has been recognized as a green chemistry tool that can significantly accelerate reaction rates, improve yields, and reduce side reactions. nih.gov The synthesis of substituted pyridines via multicomponent reactions under microwave irradiation has been shown to be highly efficient, with short reaction times and excellent yields. nih.gov

Solvent selection is another critical aspect of green chemistry. The development of solvent- and halide-free methods, such as the C–H functionalization of pyridine N-oxides, offers an atom-economical route to substituted pyridines. rsc.org Where solvents are necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged.

Furthermore, the principles of green chemistry are intrinsically linked with flow chemistry. Continuous flow processes often lead to reduced energy consumption, a smaller carbon footprint, and less waste generation compared to batch reactions. sci-hub.se The enhanced safety of flow reactors also allows for the exploration of reaction conditions that might be too hazardous in a large-scale batch reactor. rsc.org

The development of novel catalytic systems is also central to green synthesis. For the synthesis of substituted pyridines, organocatalyzed formal (3+3) cycloaddition reactions provide a practical route from readily available starting materials. acs.org Similarly, multicomponent syntheses based on aza-Wittig/Diels-Alder sequences offer rapid access to diverse pyridine structures. nih.gov

The table below compares traditional synthetic approaches with potential green alternatives for the synthesis of this compound.

Synthetic StepTraditional MethodPotential Green AlternativeGreen Advantage
Pyridine Chlorination High-temperature gas-phase chlorinationPhotochemical or catalytic chlorination in flowMilder reaction conditions, improved selectivity google.com
Energy Input Conventional heating (oil baths)Microwave irradiation or high-temperature flow chemistryReduced energy consumption, faster reactions nih.govspringerprofessional.de
Solvent Usage Halogenated solvents (e.g., DCM)Solvent-free C-H functionalization or use of green solventsReduced waste and toxicity rsc.org
Catalysis Stoichiometric reagentsHeterogeneous or recyclable catalystsEasier product purification, reduced waste

By integrating these advanced methodologies, the synthesis of this compound can be aligned with the modern demands for efficient, scalable, and environmentally sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 1h 1,2,4 Triazol 1 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring System in 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. This inherent electronic property is further intensified by the presence of the electron-withdrawing chloro and 1,2,4-triazolyl substituents. Consequently, the pyridine ring is generally deactivated towards electrophilic attack and activated towards nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is anticipated to be challenging. The pyridine nitrogen acts as an electron-withdrawing group, significantly reducing the electron density of the aromatic system and thus its nucleophilicity. wikipedia.orgorganic-chemistry.org This deactivating effect is magnified by the presence of the chloro and 1,2,4-triazolyl groups, both of which are also electron-withdrawing in nature.

In the rare instances that electrophilic substitution occurs on highly deactivated pyridine rings, the reaction typically requires harsh conditions. organic-chemistry.orgnih.gov The regioselectivity of such reactions is governed by the need to avoid the formation of unstable cationic intermediates where the positive charge resides on the electronegative nitrogen atom. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions (meta to the ring nitrogen). organic-chemistry.orgnih.gov In the case of this compound, these positions are C3 and C5. However, due to the strong deactivation of the ring, it is expected that electrophilic substitution would be a low-yielding process, with the starting material being recovered under most standard electrophilic substitution conditions.

Position on Pyridine Ring Predicted Reactivity towards Electrophiles Reasoning
C3LowDeactivated by pyridine nitrogen and adjacent chloro and triazolyl groups.
C4Very LowDeactivated; attack would lead to a destabilized intermediate with positive charge adjacent to the ring nitrogen.
C5LowDeactivated by pyridine nitrogen and adjacent triazolyl group.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) presents a powerful strategy for the functionalization of aromatic rings by using a directing group to guide the deprotonation of a specific ortho-position with a strong base, typically an organolithium reagent. nih.govnih.gov In this compound, there are three potential directing metalation groups (DMGs): the pyridine nitrogen, the chloro substituent, and the nitrogen atoms of the 1,2,4-triazole (B32235) ring.

The interplay between these groups will determine the site of lithiation. The pyridine nitrogen typically directs metalation to the C2 and C6 positions. The chloro group is also a known ortho-directing group. baranlab.org Furthermore, the nitrogen atoms of the 1,2,4-triazole ring can chelate with the organolithium reagent, potentially directing metalation to the C5 position of the pyridine ring or even to the C5 position of the triazole ring itself.

Research on 2-chloropyridine (B119429) has shown that the choice of the organolithium reagent can influence the regioselectivity of metalation. For instance, the use of a BuLi-LiDMAE superbase has been reported to favor lithiation at the C6 position of 2-chloropyridine. harvard.eduuwindsor.ca Given the substitution pattern of this compound, the C3 and C5 positions of the pyridine ring are the most likely sites for deprotonation. The relative directing ability of the chloro versus the triazolyl group, along with the specific reaction conditions, would ultimately determine the final regiochemical outcome.

Potential Directing Group Predicted Site of Metalation Rationale
Pyridine NitrogenC6 (occupied)The primary directing effect of the pyridine nitrogen is to the adjacent positions.
Chloro SubstituentC3The chloro group is a well-established ortho-directing group in DoM. baranlab.org
1,2,4-Triazole MoietyC5The nitrogen atoms of the triazole ring can act as a chelating group to direct metalation.

Reactivity of the 1,2,4-Triazole Moiety in this compound

The 1,2,4-triazole ring is an aromatic heterocycle with distinct chemical properties. Its reactivity in the title compound is influenced by its attachment to the electron-withdrawing 2-chloro-6-pyridinyl substituent.

Acid-Base Properties and Tautomeric Equilibria

1H-1,2,4-triazole is a weak base, with the pKa of its protonated form being 2.19. nih.gov It also exhibits acidic properties, with the NH proton having a pKa of 10.26. nih.gov The 1,2,4-triazole ring exists in a tautomeric equilibrium between the 1H and 4H forms, with the 1H-tautomer being the more stable isomer. nih.govuwindsor.ca

In this compound, the electron-withdrawing nature of the 2-chloro-6-pyridinyl group is expected to decrease the basicity of the nitrogen atoms in the triazole ring compared to the parent 1,2,4-triazole. Conversely, this electron-withdrawing effect should increase the acidity of the remaining N-H proton on the triazole ring (if present, depending on the specific tautomer).

Reactions Involving Nitrogen Atoms of the Triazole Ring (e.g., N-alkylation, N-acylation)

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation. For 1-substituted 1,2,4-triazoles, such as the title compound, electrophilic attack is expected to occur at one of the other nitrogen atoms of the triazole ring. Studies on the alkylation of 1-alkyl-1,2,4-triazoles have shown that the reaction typically occurs at the N4 position to form a quaternary 1,4-disubstituted-1,2,4-triazolium salt.

Therefore, the reaction of this compound with an alkylating agent, such as an alkyl halide, is predicted to yield a 1-(6-chloropyridin-2-yl)-4-alkyl-1H-1,2,4-triazol-4-ium salt. The formation of this quaternary salt would impart a positive charge to the heterocyclic system, which could further influence its reactivity.

Transformations Involving the Chloro Substituent of this compound

The chloro group at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the presence of the triazolyl substituent, facilitates the attack of nucleophiles at the carbon atom bearing the chloro group. baranlab.org This reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is a key factor in determining the reaction rate.

A variety of nucleophiles can displace the chloro substituent. For example, reactions with amines can lead to the formation of 2-aminopyridine (B139424) derivatives. Studies on other 2-chloropyridines have shown successful substitution with glutathione (B108866), indicating that sulfur-based nucleophiles are also effective. The reactivity of the chloro group towards nucleophilic displacement makes it a valuable handle for the further functionalization of the molecule.

Nucleophile Product Type Reference Reaction
Amines (e.g., piperidine)2-Aminopyridine derivativesUncatalyzed amination of 2-chloropyridine in a flow reactor.
Thiols (e.g., Glutathione)2-Thioetherpyridine derivativesGST-catalyzed substitution on 2-chloropyridine derivatives.
Alkoxides2-Alkoxypyridine derivativesGeneral SNAr reactivity of halopyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the chloro substituent serves as the electrophilic partner in these transformations. The general reactivity for aryl halides in these couplings is I > OTf > Br > Cl. nrochemistry.com While aryl chlorides are typically less reactive than bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide. wikipedia.org It is widely used to form biaryl linkages. researchgate.net The reaction of 2-chloropyridines can be challenging; for instance, some nickel-catalyzed systems that are effective for 3- and 4-chloropyridines fail with 2-chloropyridine due to the formation of inactive catalyst species. rsc.org However, palladium-catalyzed systems have been successfully employed. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.orgnih.gov

Interactive Table: Suzuki-Miyaura Coupling of Chloro-Heterocycles

Catalyst SystemElectrophileNucleophileConditionsYieldReference
Pd(OAc)₂2,3,5-TrichloropyridinePhenylboronic acidAqueous MediaHigh researchgate.net
[NiCl(o-tol)(dppf)]2-ChloropyridinePhenylboronic acidToluene, 100 °C0% rsc.org
[NiCl(o-tol)(dppf)]3-ChloropyridinePhenylboronic acidToluene, 100 °C80% rsc.org

Sonogashira Coupling: The Sonogashira reaction is a copper- and palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide to form a C(sp)-C(sp²) bond. wikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org The catalytic cycle involves the formation of a palladium(II) species via oxidative addition, which then undergoes transmetalation with a copper acetylide intermediate. nrochemistry.comwikipedia.orgyoutube.com Reductive elimination then affords the final product. Copper-free versions of this reaction have also been developed. wikipedia.org Given the established protocols for other aryl chlorides, this compound is an expected substrate for this transformation, likely requiring optimized conditions with robust ligands to overcome the lower reactivity of the C-Cl bond. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The mechanism follows a Pd(0)/Pd(II) catalytic cycle, including oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.orgyoutube.com A significant challenge in applying the Heck reaction to N-heteroaryl halides, such as 2-chloropyridines, is the potential for the heteroaryl nitrogen to coordinate strongly to the palladium center, leading to catalyst poisoning. nih.gov The use of sterically bulky ligands can mitigate this issue by promoting a coordinatively unsaturated metal center, which is crucial for catalytic activity. nih.gov

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org The mechanism involves oxidative addition, coordination of the amine to the palladium complex, deprotonation to form a palladium-amido complex, and finally, reductive elimination. wikipedia.orglibretexts.org The reaction has been successfully applied to 2-bromopyridines to synthesize various secondary and tertiary aminopyridines. nih.gov While aryl chlorides are generally less reactive, the development of specialized ligand systems, often featuring bulky, electron-rich biaryl phosphines, has significantly expanded the scope to include these challenging substrates. libretexts.org

Nucleophilic Displacement of the Chloro Group by Oxygen, Sulfur, and Carbon Nucleophiles

The electron-deficient nature of the pyridine ring in this compound, enhanced by the withdrawing effects of the nitrogen atom and both substituents, facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. The attack of a nucleophile at the C2 or C4 positions is favored because the resulting anionic intermediate (a Meisenheimer complex) can delocalize the negative charge onto the electronegative ring nitrogen, providing significant stabilization. nih.govstackexchange.comvaia.com This is not possible for attack at the C3 position. stackexchange.com The SNAr mechanism is typically a two-step addition-elimination process. youtube.com

Displacement by Oxygen and Sulfur Nucleophiles: Oxygen nucleophiles, such as alkoxides and phenoxides, can displace the chloro group to form the corresponding ethers. Similarly, sulfur nucleophiles like thiolates readily react to form thioethers. The SNAr reaction of 2-chloropyridine derivatives with glutathione, a biological thiol, has been shown to be catalyzed by glutathione S-transferase, proceeding through the displacement of the chlorine atom. nih.gov In a related system, 2,6-bistriazolylpurines undergo SNAr reactions with O- and C-nucleophiles, where the triazolyl moiety acts as the leaving group, demonstrating the viability of such substitutions on similar heterocyclic scaffolds. beilstein-journals.org

Displacement by Carbon Nucleophiles: Carbon nucleophiles, such as enolates derived from malonates or other active methylene (B1212753) compounds, can also participate in SNAr reactions with electron-deficient aryl chlorides. These reactions provide a direct route for C-C bond formation. Studies on related purine (B94841) systems have shown that C-nucleophiles can displace a triazolyl leaving group, indicating that the activated pyridine ring in the title compound should be susceptible to attack by stabilized carbon anions under appropriate basic conditions. beilstein-journals.org

Reductive Dehalogenation Methodologies

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation. Several methods are applicable to the dechlorination of 2-chloropyridines.

Palladium-Catalyzed Hydrodehalogenation: A common and efficient method involves palladium catalysis with a hydride source. Polymethylhydrosiloxane (PMHS) in the presence of a palladium catalyst has been shown to effectively reduce a variety of chloroarenes, including substituted pyridines like 2-chloropyridine, under mild conditions. msu.edu

Copper-Catalyzed Reduction: Copper(I) species can catalyze the reduction and substitution of halogenated pyridines. These processes are distinct from those with simple haloarenes, showing different regioselectivity and a greater propensity for substitution alongside reduction. researchgate.net

Peroxide-Mediated Dechlorination: An alternative approach involves the use of hydrogen peroxide activated by carbonate species. In this system, peroxymonocarbonate (HCO₄⁻) first oxidizes the pyridine to its N-oxide, which significantly lowers the energy barrier for a subsequent nucleophilic attack by the hydroperoxide anion (HO₂⁻) to achieve dechlorination. acs.orgnih.gov This method has been demonstrated to be effective for the dehalogenation of various chloropyridines. acs.orgnih.gov

Interactive Table: Reductive Dehalogenation of Chloropyridines

MethodReagentsSubstrateKey FeaturesReference
Pd-Catalyzed HydrodehalogenationPd(OAc)₂, P(t-Bu)₃, PMHS, KF2-ChloropyridineMild conditions, high yield msu.edu
Cu-Catalyzed ReductionCopper(I) benzoate2-ChloropyridineCatalytic reduction and substitution researchgate.net
Peroxide-Mediated DechlorinationH₂O₂ / Carbonate2-ChloropyridinePyridine N-oxidation followed by nucleophilic dechlorination acs.orgnih.gov

Detailed Mechanistic Studies of Specific Chemical Transformations of this compound

While specific mechanistic studies on this compound are not widely published, the mechanisms of its principal reactions can be understood from extensive studies on related systems.

Mechanism of Palladium-Catalyzed Cross-Couplings: The catalytic cycles for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions share fundamental steps. youtube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the C-Cl bond of the pyridine ring to form a square planar Pd(II) complex. This is often the rate-determining step, and its facility is influenced by the ligand on the palladium and the electronic nature of the pyridine. libretexts.org

Transmetalation (for Suzuki and Sonogashira): The organometallic nucleophile (organoboron or copper acetylide) transfers its organic group to the Pd(II) center, displacing the halide. wikipedia.orgwikipedia.org This step is typically facilitated by a base.

Migratory Insertion (for Heck): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond. wikipedia.org

Amide Formation (for Buchwald-Hartwig): The amine coordinates to the Pd(II) complex, and subsequent deprotonation by a base forms a palladium-amido complex. wikipedia.org

Reductive Elimination: The final step involves the collapse of the Pd(II) intermediate to form the new C-C or C-N bond and regenerate the Pd(0) catalyst. youtube.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chloro group (C2). This disrupts the aromaticity of the pyridine ring and forms a high-energy, anionic sigma-complex known as a Meisenheimer intermediate. nih.gov

Stabilization and Leaving Group Expulsion: This intermediate is stabilized by resonance, with one key resonance structure placing the negative charge on the electronegative pyridine nitrogen. stackexchange.comvaia.com Aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final substitution product. youtube.com

Chemo-, Regio-, and Diastereoselectivity in Reactions of this compound

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity is crucial. If this compound were to possess another halogen, for example, at the 4-position (i.e., 2,4-dichloro-6-(triazol-1-yl)pyridine), palladium-catalyzed couplings would exhibit selectivity. The relative reactivity of halogens (I > Br > Cl) would allow for selective coupling at a more reactive halogen, leaving the chloro group intact for a subsequent, different transformation. Furthermore, in SNAr reactions, the electronic environment dictates which leaving group is displaced. On a 2,4-dichloropyridine (B17371) scaffold, nucleophilic attack generally occurs preferentially at the 4-position, followed by the 2-position, due to the greater stabilization of the Meisenheimer intermediate at the 4-position. stackexchange.com

Regioselectivity: Regioselectivity concerns the position at which a reaction occurs. For this compound, the primary sites of reactivity are the C-Cl bond and the C-H bonds on the pyridine ring.

Cross-Coupling and SNAr: These reactions are regioselective for the C2 position, as this is the location of the reactive chloro leaving group.

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a modern synthetic strategy. For a 2,6-disubstituted pyridine, the remaining C-H bonds are at the 3, 4, and 5 positions. The electronic properties of the existing substituents heavily influence the site of metalation or activation. bohrium.comnih.gov The electron-withdrawing nature of the chloro and triazolyl groups deactivates the ring towards electrophilic attack but activates it for metalation. Directed metalation strategies or specific ligand-controlled catalysis would be required to achieve regioselective functionalization at the C3, C4, or C5 positions. bohrium.comnih.gov For instance, reactions on 2-halopyridines often show a preference for functionalization at the position adjacent to the nitrogen (C2), but with that site blocked, distal positions become accessible. nih.gov

Diastereoselectivity: Diastereoselectivity would become relevant if a new chiral center is created during a reaction on a substrate that already contains one, or if two new chiral centers are formed simultaneously. For instance, if this compound were to react in an asymmetric Heck reaction with a prochiral alkene, the choice of a chiral palladium ligand would be critical in controlling the diastereomeric ratio of the product. Similarly, if a nucleophile containing a stereocenter were to be used in an SNAr reaction, the potential for diastereoselectivity would exist, although it is often minimal unless there is a specific interaction that differentiates the transition states leading to the different diastereomers.

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro 6 1h 1,2,4 Triazol 1 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton and carbon signals can be accomplished.

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the pyridine (B92270) and triazole rings. The pyridine protons are expected to appear as a set of coupled multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro and triazolyl substituents. The protons of the triazole ring would likely appear as two singlets at lower field.

The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for each carbon atom in the molecule. The carbon atom attached to the chlorine (C-2) would be significantly shifted, as would the carbons of the triazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-37.60-7.80 (d)-
H-47.90-8.10 (t)-
H-57.70-7.90 (d)-
H-3' (Triazole)8.20-8.40 (s)-
H-5' (Triazole)9.00-9.20 (s)-
C-2-151.0-153.0
C-3-120.0-122.0
C-4-140.0-142.0
C-5-115.0-117.0
C-6-158.0-160.0
C-3' (Triazole)-145.0-147.0
C-5' (Triazole)-152.0-154.0

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY)

To unequivocally assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3, H-4, and H-5), confirming their sequence. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is vital for confirming the connection between the pyridine and triazole rings, for example, by showing a correlation from the triazole protons to the C-6 of the pyridine ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformation. huji.ac.il For instance, NOESY or ROESY could reveal spatial proximity between the triazole protons and the H-5 proton of the pyridine ring, which would help in defining the rotational orientation of the triazole ring relative to the pyridine ring.

Solid-State NMR Applications for Polymorphism Studies

While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can be investigated using ssNMR. Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts in their ssNMR spectra due to differences in the local electronic environments and intermolecular interactions in the crystal lattice. This technique is a powerful tool for identifying and characterizing different polymorphic forms, which can have significant implications for the physical properties of the compound.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

Mass spectrometry is a key analytical technique for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₇H₅ClN₄), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined, confirming its elemental composition. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed in the mass spectrum, providing further evidence for the presence of chlorine in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Characterization

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. This provides valuable information about the molecule's structure and connectivity. The fragmentation of this compound would likely proceed through several characteristic pathways. nih.gov

Common fragmentation patterns for triazole-containing compounds often involve the cleavage of the triazole ring and the loss of neutral molecules like N₂ or HCN. researchgate.netresearchgate.net For the target compound, expected fragmentation could include the loss of the triazole moiety, the chlorine atom, or cleavage of the pyridine ring.

Table 2: Predicted Major MS/MS Fragments for [this compound+H]⁺

m/z of Fragment Ion Proposed Fragment Structure/Loss
[M+H-N₂]⁺Loss of a nitrogen molecule from the triazole ring
[M+H-HCN]⁺Loss of hydrogen cyanide from the triazole ring
[Pyridine-Cl]⁺Cleavage resulting in the 2-chloropyridine (B119429) cation
[Triazole]⁺Cleavage resulting in the 1H-1,2,4-triazole cation
[M+H-Cl]⁺Loss of the chlorine atom

Note: These are predicted fragmentation pathways based on the analysis of similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying the functional groups present in this compound.

The IR and Raman spectra would show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=N, and C-N bonds within the pyridine and triazole rings. The C-Cl stretching vibration would also be observable, typically in the lower frequency region of the spectrum.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
C=N stretch (Pyridine and Triazole)1600-1450
C=C stretch (Pyridine)1580-1400
C-N stretch1350-1250
C-Cl stretch800-600

Note: Predicted values are based on data from similar compounds such as 2-chloro-6-methyl pyridine and other substituted pyridines. orientjchem.orgresearchgate.net

By combining the data from these advanced analytical techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research and development.

X-ray Crystallography for Absolute Stereochemistry, Bond Lengths, Bond Angles, and Crystal Packing Analysis

Single-Crystal X-ray Diffraction Studies

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for the compound this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, are not available for this specific molecule.

While studies on structurally related compounds exist, such as for 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, these molecules differ in their substitution pattern and the linkage of the triazole ring to the pyridine core, making direct extrapolation of their crystallographic parameters to this compound scientifically unsound. nih.govnih.gov For instance, in 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, the triazole rings are not directly attached to the pyridine ring but are connected via a methylene (B1212753) bridge. nih.govnih.gov

Without experimental crystallographic data, it is not possible to provide an accurate and verifiable table of bond lengths and bond angles for this compound. Theoretical calculations could provide estimates, but these would not be based on the empirical evidence required for this section.

Analysis of Hydrogen Bonding Networks and Other Intermolecular Interactions

In the absence of a determined crystal structure for this compound, a definitive analysis of its hydrogen bonding networks and other intermolecular interactions in the solid state cannot be provided.

For comparison, in the crystal structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, intermolecular C—H⋯N hydrogen bonds are the predominant interactions that link the molecules. nih.govnih.gov

Conformational Analysis in Solution and Gas Phase via Integrated Spectroscopic and Computational Methods

No specific studies detailing the conformational analysis of this compound in either the solution or gas phase could be identified in the searched scientific literature. Such an analysis would typically involve a combination of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (specifically, NOE experiments) and computational modeling (e.g., Density Functional Theory calculations).

While computational studies have been performed on related triazole-pyridine systems to determine their conformational preferences, this specific molecule has not been the subject of such a published investigation. nih.govnih.gov Therefore, experimentally verified or computationally predicted data on the rotational barriers between the pyridine and triazole rings and the preferred dihedral angles in different phases are not available.

Computational and Theoretical Studies on 2 Chloro 6 1h 1,2,4 Triazol 1 Yl Pyridine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are cornerstones for studying the electronic properties of heterocyclic compounds. DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for predicting molecular geometries, energies, and electronic distributions. nih.govresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine, the HOMO is expected to be distributed over the electron-rich triazole and pyridine (B92270) rings, while the LUMO is likely concentrated on the pyridine ring, influenced by the electron-withdrawing chlorine atom. This distribution suggests that the molecule could engage in various interactions, acting as either an electron donor or acceptor depending on the reaction partner.

From the FMO energies, global reactivity descriptors such as electronegativity (χ), global hardness (η), and global electrophilicity index (ω) can be calculated. semanticscholar.org These indices provide quantitative measures of the molecule's reactivity. For instance, studies on similar heterocyclic systems have used these descriptors to correlate computational predictions with observed biological activity. semanticscholar.orgmdpi.com

Table 1: Representative Calculated FMO Properties and Reactivity Descriptors (Note: This data is illustrative and based on typical values for similar heterocyclic compounds calculated with DFT.)

ParameterValue (Illustrative)Description
EHOMO-6.8 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3 eVIndicates high kinetic stability
Electronegativity (χ)4.15 eVMeasures the power to attract electrons
Global Hardness (η)2.65 eVMeasures resistance to change in electron distribution
Global Electrophilicity (ω)3.25 eVIndex of electrophilic character

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

In this compound, the most negative potential (red) is expected to be located around the nitrogen atoms of both the pyridine and triazole rings, which possess lone pairs of electrons. These sites are the most likely points for protonation and coordination with metal ions. Conversely, positive potential (blue) would be found around the hydrogen atoms and in the vicinity of the electron-withdrawing chlorine atom, indicating susceptibility to nucleophilic attack. Such analyses are standard in the computational characterization of heterocyclic compounds. researchgate.netarabjchem.org

The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism. For the 1H-1,2,4-triazol-1-yl substituent, tautomerism is less of a concern as the linking position is fixed. However, if the linkage were different, for instance a 3-yl or 5-yl connection, different tautomers (1H, 2H, and 4H) would be possible. semanticscholar.org Computational methods are essential for predicting the relative stabilities of these potential tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using models like SMD), their equilibrium populations can be determined via the Boltzmann distribution. semanticscholar.org For many 1,2,4-triazole derivatives, the 1H tautomer is often found to be the most stable form. semanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Sampling, Solvent Effects, and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility, solvent effects, and intermolecular interactions. mdpi.com

For this compound, a key conformational feature is the rotation around the C-N bond connecting the pyridine and triazole rings. This rotation is governed by a specific dihedral angle. MD simulations can sample the potential energy surface associated with this rotation, revealing the most stable conformations and the energy barriers between them. Crystal structure analyses of related molecules, such as 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, show that the triazole rings are significantly twisted relative to the pyridine ring, with dihedral angles around 66-75°. nih.gov A similar twisted, non-planar conformation would be expected for the title compound.

MD simulations in explicit solvent (e.g., water) are also used to study how the solvent shell influences the molecule's conformation and interactions. These simulations can reveal the formation of hydrogen bonds between the solvent and the nitrogen atoms of the heterocyclic rings.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR shielding tensors. nih.gov These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Calculations can predict both ¹H and ¹³C NMR spectra with high accuracy, aiding in the assignment of experimental peaks. researchgate.netnih.gov Studies on related triazolyl-pyridine and chloropyridazine systems have demonstrated excellent correlation between DFT-predicted and experimental NMR data. researchgate.netmdpi.com

Table 2: Representative Predicted ¹³C NMR Chemical Shifts (ppm) vs. TMS (Note: This data is illustrative, based on DFT calculations for analogous structures.)

Carbon AtomPredicted Chemical Shift (ppm)
Pyridine C2 (C-Cl)151.5
Pyridine C3112.0
Pyridine C4141.0
Pyridine C5119.0
Pyridine C6 (C-N)158.0
Triazole C3152.5
Triazole C5145.0

IR Frequencies: Calculation of vibrational frequencies via DFT helps in the assignment of infrared (IR) spectra. The predicted frequencies correspond to specific vibrational modes, such as C-H, C=N, and C-Cl stretching. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors. mdpi.com

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum. researchgate.net For conjugated systems like this, π → π* transitions are typically the most intense and occur at lower wavelengths, while n → π* transitions are weaker and appear at higher wavelengths.

Reaction Mechanism Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. To study a potential reaction, such as the nucleophilic substitution of the chlorine atom on the pyridine ring, researchers can calculate the energies of the reactants, products, and any intermediates.

Crucially, the structure and energy of the transition state (TS)—the highest energy point along the reaction pathway—can be located. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS indeed connects the desired species. This process provides a detailed picture of the reaction mechanism and allows for the calculation of the activation energy barrier, which determines the reaction rate. While no specific IRC analyses have been published for this molecule, this standard methodology would be the approach to elucidate its reaction mechanisms.

Applications and Functionalization Strategies of 2 Chloro 6 1h 1,2,4 Triazol 1 Yl Pyridine in Advanced Chemical Research

2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine as a Versatile Synthetic Intermediate in Organic Synthesis

The presence of two distinct reactive sites on the pyridine (B92270) core of this compound—the chloro substituent susceptible to nucleophilic substitution and cross-coupling reactions, and the triazole ring which can also be functionalized—renders it a highly versatile platform for organic synthesis.

Precursor for Complex Heterocyclic Scaffolds with Diverse Substitution Patterns

The chloro group at the 2-position of the pyridine ring is a key handle for introducing a wide array of substituents. While nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of 2-chloropyridine (B119429) can sometimes be challenging, alternative methods have been developed. rsc.org For instance, cobalt-catalyzed cross-coupling reactions with Grignard reagents provide an effective means to form carbon-carbon bonds. oup.com Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has also been demonstrated as a viable method for alkylation. nih.gov

Furthermore, the 1,2,4-triazole (B32235) ring itself can be functionalized. Methods for the selective metalation of 1,2,4-triazoles using zinc or magnesium bases, followed by trapping with various electrophiles, allow for the introduction of substituents at different positions of the triazole ring. acs.org This dual reactivity enables the divergent synthesis of a multitude of complex heterocyclic scaffolds. For example, the chloro group can be displaced by a nucleophile, and subsequently, the triazole ring can be functionalized, leading to highly substituted pyridine-triazole systems.

A variety of synthetic methods for 1,2,4-triazoles have been reviewed, including one-pot, two-step processes for creating 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.orgorganic-chemistry.org These synthetic strategies can be adapted to further modify the triazole moiety within the parent compound.

Synthesis of Multifunctionalized Pyridine-Triazole Systems

The sequential or orthogonal functionalization of the chloro and triazole groups allows for the synthesis of multifunctionalized pyridine-triazole systems. For instance, a cross-coupling reaction at the chloro position can be followed by a C-H functionalization or N-alkylation of the triazole ring. This approach provides access to a library of compounds with tailored electronic and steric properties. The synthesis of such systems is crucial for developing molecules with specific functions, as seen in the creation of molecular hybrids of pyrazolo[3,4-b]pyridine and triazole for potential antibacterial applications. nih.gov

Development of Advanced Ligands for Homogeneous and Heterogeneous Metal Catalysis Based on this compound

Pyridine-triazole motifs are well-established as effective ligands in coordination chemistry and metal catalysis. The nitrogen atoms of both the pyridine and triazole rings can coordinate with metal centers, forming stable complexes. The this compound scaffold is a precursor to a variety of bidentate and polydentate ligands.

By replacing the chloro group with other coordinating moieties, a range of ligands can be designed. For example, substitution with another heterocyclic group can lead to terdentate ligands. The electronic properties of these ligands can be fine-tuned by introducing electron-donating or electron-withdrawing groups on either the pyridine or triazole ring, which in turn influences the catalytic activity of the corresponding metal complexes. rsc.org

Pyridine-triazole ligands have been successfully employed in copper-catalyzed aerobic alcohol oxidation. rsc.org The synthesis of new triazole-bispidinone scaffolds and their metal complexes has also been explored for catalytic applications, such as the Henry reaction. nih.gov Furthermore, pyridine-based 1,2,3-triazoles have been investigated as scaffolds for C-H activation and catalysis. rcsi.com The versatility of the this compound core allows for the systematic modification of the ligand structure to optimize catalytic performance for specific transformations.

Role in the Design and Synthesis of Research Compounds for Agrochemical Development (focus on chemical design principles and synthesis)

Both pyridine and triazole rings are privileged structures in the field of agrochemicals, appearing in numerous commercial pesticides and herbicides. researchgate.netnih.gov The strategic incorporation of a pyridine ring can enhance the biological activity of a compound. researchgate.net Triazole derivatives, such as fluconazole (B54011) and itraconazole, are well-known for their antifungal properties. frontiersin.org

The compound this compound serves as a valuable starting material for the synthesis of novel agrochemical candidates. The design principle often involves using the pyridine-triazole core as a central scaffold and introducing various functional groups to modulate the compound's biological activity, selectivity, and physicochemical properties. For instance, the chloro group can be substituted with different aryl or alkyl groups through cross-coupling reactions to explore the structure-activity relationship. The synthesis of pyridyl substituted thiazolyl triazole derivatives has been reported with promising antimicrobial and antioxidant activities. scielo.br

Application in Materials Science and Supramolecular Chemistry

The ability of pyridine-triazole systems to form well-defined structures through coordination with metal ions and other intermolecular interactions makes them attractive for applications in materials science and supramolecular chemistry.

Investigation of Self-Assembly Processes and Molecular Recognition

The pyridine and triazole moieties in this compound and its derivatives can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which drive self-assembly processes. These interactions can lead to the formation of ordered supramolecular structures such as metal-organic frameworks (MOFs). For example, a bis-triazole-pyridine-based ligand has been used to synthesize cationic Cu(I) MOFs that exhibit selective ion detection. acs.org

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a readily displaceable chloro group and a nitrogen-rich triazole ring, makes it a candidate ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The triazole and pyridine nitrogen atoms can act as coordination sites for metal ions, while the chloro group offers a site for post-synthetic modification or can influence the electronic properties of the resulting framework.

Research has demonstrated the successful incorporation of this compound into a one-dimensional coordination polymer. In a specific example, this ligand was used in the synthesis of a cadmium(II) complex, catena-Poly[[bis[2-chloro-6-(1H-1,2,4-triazol-1-yl-κN⁴)pyridine]cadmium(II)]-di-μ-thiocyanato-κ²N:S;κ²S:N]. researchgate.net In this structure, the this compound molecule functions as a terminal monodentate ligand, coordinating to the cadmium(II) center through the N4 atom of the triazole ring. The Cd(II) ions are bridged by thiocyanate (B1210189) ligands, forming a one-dimensional chain. researchgate.net

The coordination chemistry of related pyridyl-triazole ligands is extensive, with various coordination modes observed, often acting as bridging ligands between two metal centers. researchgate.net The specific substitution pattern and the nature of the metal ion play a crucial role in determining the final architecture of the coordination polymer, which can range from discrete mononuclear complexes to multidimensional frameworks. researchgate.net While the documented examples for this compound itself are limited to a 1D structure, the versatility of the broader pyridyl-triazole ligand family suggests that with appropriate selection of metal ions and reaction conditions, the formation of higher-dimensional MOFs is plausible.

Compound Metal Ion Dimensionality Coordination Mode of Ligand Reference
catena-Poly[[bis[this compound]cadmium(II)]-di-μ-thiocyanato]Cd(II)1DTerminal monodentate (via triazole N4) researchgate.net

Design of Molecular Probes and Fluorescent Tags Utilizing the this compound Scaffold

The development of molecular probes and fluorescent tags is a significant area of chemical research, with applications in bioimaging and sensing. While there is no specific literature detailing the use of this compound for this purpose, the photophysical properties of related pyridyl-triazole compounds suggest the potential of this scaffold. The combination of a pyridine ring and a triazole ring can give rise to interesting electronic and luminescent properties when coordinated to metal ions or incorporated into larger conjugated systems. nih.govroyalsocietypublishing.orgnih.gov

For instance, complexes of first-row transition metals with ligands containing pyridyl and triazole moieties have been investigated for their luminescent properties. nih.gov The emission characteristics of such complexes are often dependent on the metal ion and the specific isomeric form and substituents on the ligand. Furthermore, platinum(II) complexes with terdentate ligands incorporating pyridine have been shown to be highly luminescent. nih.gov

Research on other isomers, such as those containing the 2-(1,2,3-triazol-4-yl)pyridine motif, has shown that they can act as 'turn-on' fluorescent chemosensors for specific metal cations like Ni(II). rsc.org This suggests that with appropriate functionalization, the this compound scaffold could be adapted for similar applications. The chloro-substituent, in particular, offers a handle for further chemical modification to tune the photophysical properties or to attach the molecule to other systems.

Contributions to Photoredox Catalysis and Light-Driven Reactions

Photoredox catalysis and light-driven reactions have emerged as powerful tools in modern organic synthesis. These reactions often rely on metal complexes or organic dyes that can absorb visible light and engage in single-electron transfer processes. nih.gov While there are no direct reports of this compound being used in this context, the general class of pyridyl-triazole ligands has been explored in related catalytic applications.

For example, iridium(III) complexes containing pyridyl-triazole ligands have been shown to be effective catalytic precursors for the dehydrogenation of formic acid. rsc.org Similarly, copper complexes with pyridine-triazole ligands have been utilized in aerobic alcohol oxidation. rsc.org These examples highlight the ability of the pyridyl-triazole framework to support catalytically active metal centers.

The development of luminescent rhenium(I) complexes for applications such as in OLEDs often involves terpyridine-based ligands, which share structural similarities with the pyridyl-triazole system. acs.org The photophysical and electrochemical properties of these complexes are key to their function. Given that transition metal complexes with polypyridyl ligands are workhorses in photoredox catalysis, nih.gov it is conceivable that appropriately designed complexes of this compound could exhibit interesting photocatalytic activity. The electronic properties of the ligand, influenced by the chloro and triazole substituents, would play a critical role in the energy levels and redox potentials of such potential photocatalysts.

Q & A

Q. What are the key synthetic methodologies for preparing 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,6-dichloropyridine with 1H-1,2,4-triazole under basic conditions (e.g., KOH or NaH) in a polar aprotic solvent like DMF at elevated temperatures (80–100°C). Purification is achieved via recrystallization or column chromatography. For coordination chemistry applications, the ligand is often combined with metal salts (e.g., Cd(ClO₄)₂) and bridging anions (e.g., thiocyanate) to form polymeric complexes .

Q. How is the molecular structure of this compound characterized in solid-state studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound acts as a terminal ligand in coordination polymers, with the triazole N4 atom binding to metal centers (e.g., Cd²⁺). Distorted octahedral geometries are observed in complexes, with thiocyanate bridges forming 1D chains. Refinement using SHELXL software (via SHELXTL interface) achieves low R-factors (e.g., R = 0.028) .

Q. What spectroscopic techniques are used to analyze this compound?

  • FTIR : Identifies functional groups (e.g., triazole C–N stretching at ~1500 cm⁻¹, pyridine ring vibrations).
  • FT-Raman : Probes aromatic ring deformations and C–Cl stretching (~600–700 cm⁻¹).
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C–H coupling, triazole proton shifts).
    Computational methods (B3LYP/6-311++G**) validate experimental spectra and predict electronic properties .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what are its applications?

The compound forms stable coordination polymers with transition metals (e.g., Cd²⁺), where it acts as a monodentate ligand via the triazole N4 atom. These polymers exhibit 1D chain structures with thiocyanate bridges (Cd–N distances ~2.3 Å). Applications include:

  • Catalysis : Metal centers in polymeric frameworks can activate substrates.
  • Materials Science : Tunable luminescence or magnetic properties via metal-ligand interactions.
    Weak π-π stacking (3.4–3.7 Å) between pyridine and triazole rings stabilizes supramolecular architectures .

Q. How can computational methods resolve contradictions in experimental data for derivatives?

Discrepancies in spectroscopic or crystallographic data (e.g., bond length variations) are addressed via:

  • DFT Calculations : Optimize geometries and compare with SC-XRD results.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies.
  • TD-DFT : Correlates electronic transitions with UV-Vis spectra for charge-transfer complexes .

Q. What strategies optimize the compound’s reactivity in heterocyclic synthesis?

  • Directed C–H Activation : The chloro group directs regioselective cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents.
  • Click Chemistry : The triazole moiety participates in Cu(I)-catalyzed azide-alkyne cycloadditions to generate fused polyheterocycles.
  • Metal-Mediated Functionalization : Pd-catalyzed amination or halogen exchange enhances diversity for medicinal chemistry libraries .

Q. How is the compound’s bioactivity evaluated in pharmacological studies?

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms via fluorescence polarization or calorimetry.
  • Cellular Uptake Studies : Radiolabeled (e.g., ¹⁴C) derivatives track membrane permeability.
  • Molecular Docking : Triazole-pyridine motifs target ATP-binding pockets (e.g., in EGFR kinase), validated by MD simulations .

Methodological Notes

  • Crystallography : Use SHELXTL for structure solution/refinement; apply SADABS for absorption corrections .
  • Synthesis : Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) and characterize intermediates by HRMS.
  • Safety : Handle with PPE (gloves, goggles) due to irritant properties; avoid inhalation/contact .

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